molecular formula C15H25NO5 B13575775 Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate

Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate

Cat. No.: B13575775
M. Wt: 299.36 g/mol
InChI Key: LNGGQVCXAMSBBX-UHFFFAOYSA-N
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Description

Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the formylation of a cyclobutane derivative. The formyl group is introduced using reagents such as n-butyllithium and dimethylformamide in anhydrous conditions . The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate is primarily related to its ability to undergo various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the tert-butoxycarbonyl group can be cleaved under acidic conditions to release the active amine . These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to similar compounds with cyclopropane or indole rings. This uniqueness makes it valuable in specific synthetic applications where the rigidity and strain of the cyclobutane ring are advantageous.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

tert-butyl 3-formyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

InChI

InChI=1S/C15H25NO5/c1-13(2,3)20-11(18)15(7-10(8-15)9-17)16-12(19)21-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,19)

InChI Key

LNGGQVCXAMSBBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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